molecular formula C11H20N2O4 B6175430 rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis CAS No. 2503155-37-9

rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis

Cat. No. B6175430
CAS RN: 2503155-37-9
M. Wt: 244.3
InChI Key:
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Description

Rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis (Rac-TBAPC) is a chiral molecule that is widely used in the synthesis of drugs and other compounds. Rac-TBAPC is a versatile molecule that can be used as a building block for drug synthesis, and its unique properties make it a valuable tool for researchers. In

Scientific Research Applications

Rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis is widely used in scientific research due to its unique properties. It can be used as a building block for drug synthesis, and it is also used as a chiral ligand in asymmetric synthesis. rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis is also used in the synthesis of chiral drugs, as well as in the synthesis of other compounds. Additionally, rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis is used in the synthesis of enantiomerically pure compounds, as well as in the synthesis of compounds with complex stereochemistry.

Mechanism of Action

Rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis acts as a chiral ligand in asymmetric synthesis. It binds to the substrate and catalyzes the reaction, resulting in the formation of the desired product. This process is known as enantioselective synthesis, and it is used in the synthesis of chiral drugs and other compounds.
Biochemical and Physiological Effects
rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. Additionally, rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis has been shown to inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis has a number of advantages when it comes to lab experiments. It is relatively easy to synthesize, and it is cost-effective. Additionally, rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis is a versatile molecule that can be used as a building block for drug synthesis. However, there are some limitations to using rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis in lab experiments. For example, it is not soluble in water, and it is not stable in acidic conditions.

Future Directions

There are a number of possible future directions for the use of rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis. It could be used in the synthesis of more complex compounds, such as chiral drugs, as well as in the synthesis of compounds with complex stereochemistry. Additionally, it could be used in the synthesis of enantiomerically pure compounds. Furthermore, rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis could be used in the development of new drugs and other compounds. Finally, it could be used as a building block in drug synthesis and in the development of new drug delivery systems.

Synthesis Methods

Rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis can be synthesized using a variety of methods, but the most efficient and cost-effective way to synthesize rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis is through the reaction of tert-butyl amine with piperidine-2-carboxylic acid. This reaction is catalyzed by a base, such as sodium hydroxide, and the resulting product is racemic rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis. This method is widely used in the synthesis of drugs and other compounds, and it is relatively easy to perform.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis involves the protection of the amine group, followed by the addition of the carboxylic acid group. The stereochemistry of the piperidine ring must also be controlled during the synthesis.", "Starting Materials": [ "Piperidine", "tert-Butyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Diethyl ether", "Acetic anhydride", "Pyridine", "Sodium borohydride", "Acetic acid", "Chloroacetic acid" ], "Reaction": [ "Piperidine is reacted with tert-butyl chloroformate in the presence of sodium hydroxide to form the tert-butoxycarbonyl (Boc) protected piperidine.", "The Boc-protected piperidine is then reacted with chloroacetic acid in the presence of sodium bicarbonate to form the Boc-protected piperidine carboxylic acid.", "The Boc group is then removed using hydrochloric acid to form the piperidine carboxylic acid.", "The piperidine carboxylic acid is then reacted with acetic anhydride and pyridine to form the piperidine carboxylic acid anhydride.", "The piperidine carboxylic acid anhydride is then reacted with sodium borohydride in the presence of acetic acid to form the cis-amine intermediate.", "The cis-amine intermediate is then reacted with tert-butyl alcohol in the presence of diethyl ether to form the final product, rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis." ] }

CAS RN

2503155-37-9

Product Name

rac-(2R,3S)-3-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylic acid, cis

Molecular Formula

C11H20N2O4

Molecular Weight

244.3

Purity

95

Origin of Product

United States

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